正丁基-4-Boc-2-哌嗪甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

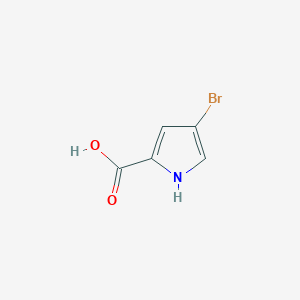

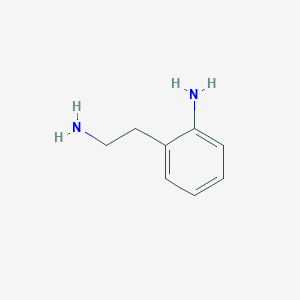

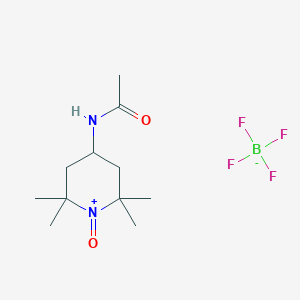

The compound "n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester" is a derivative of piperazine featuring a tert-butyl ester group and a Boc-protected amine. This type of compound is often used as an intermediate in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its protected amine, which can be deprotected under mild acidic conditions 10.

Synthesis Analysis

The synthesis of tert-butyl esters of N-protected amino acids, including piperazine derivatives, can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions with triethylamine and 4-dimethylaminopyridine . Novel heterocyclic amino acids in their N-Boc protected ester form have been synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Additionally, the palladium-catalyzed aromatic amination of bromoarenes with N-Boc-piperazine has been used to synthesize arylpiperazines, which are then deprotected using trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of related N-Boc-protected piperazine derivatives has been confirmed using various spectroscopic methods such as 1H-, 13C-, and 15N-NMR spectroscopy, as well as HRMS. Single-crystal X-ray diffraction has been employed to determine the crystal structure of these compounds, and density functional theory (DFT) calculations have been used to predict and compare the molecular structure .

Chemical Reactions Analysis

N-Boc-protected piperazine derivatives can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of triazole antifungal agents through a series of reactions including Boc protection, reduction, acylation, hydrazinolysis, and cyclization . They can also be activated as active esters in the presence of DMAP with tert-butyl carbonates, leading to the formation of amides or peptides . Furthermore, these compounds can serve as catalysts or reagents in chemoselective reactions, such as the N-tert-butyloxycarbonylation of amines in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected piperazine derivatives have been studied using DFT to analyze the molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and stability of the compounds. The crystalline properties, including unit cell parameters and space group, have been determined through X-ray diffraction studies, which also highlight intermolecular interactions such as hydrogen bonding and π-π stacking .

科学研究应用

合成和表征

- 合成技术:N-Boc 哌嗪衍生物,包括酯和肼衍生物,已使用各种光谱研究合成和表征。正如 X 射线衍射分析所示,这些衍生物表现出有趣的结构性质和分子间相互作用 (Kulkarni 等人,2016)。

生物学评估

- 抗菌和抗真菌活性:合成的 N-Boc 哌嗪衍生物已针对几种微生物评估其抗菌和抗真菌活性,显示出中等活性 (Kulkarni 等人,2016)。

在肽合成中的应用

- 叔丁酯的有效合成:碳氟酸叔丁酯 (Boc-F) 已被有效用于合成 N-保护氨基酸的叔丁酯,这在肽合成中至关重要 (Loffet 等人,1989)。

化学反应和机理

- 不对称合成:N-Boc-2-哌嗪基苄基-叔丁基磺酰胺已合成,具有高非对映选择性,表明根据所使用的有机金属试剂存在不同的机理。该工艺对于制造人黑素皮质素 4 受体等受体的配体至关重要 (Jiang 等人,2005)。

催化和化学转化

- 无催化剂的胺 N-叔丁氧羰基化:已经报道了在水中对胺进行无催化剂 N-叔丁氧羰基化的方法。该工艺具有化学选择性,形成 N-叔丁氧羰基衍生物,没有不需要的副产物,并且在各种胺竞争中显示出显着的选择性 (Chankeshwara 和 Chakraborti,2006)。

螯合剂和大环化合物

- 双功能大环化合物的合成:N-Boc 保护的氨基二琥珀酰亚胺酯已被用于合成双功能大环四胺,然后将其转化为聚(氨基羧酸盐)螯合剂。该工艺对于在药物化学和材料科学等领域的应用至关重要 (McMurry 等人,1992)。

安全和危害

作用机制

Target of Action

N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is a unique chemical compound that is often used in early discovery research .

Mode of Action

It is known that modulators of protein activity, especially inhibitors, are developed and applied at high concentration to achieve maximal effects .

属性

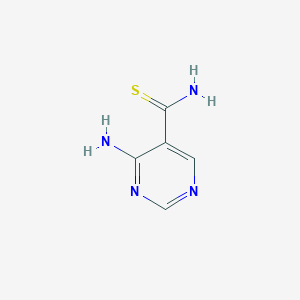

IUPAC Name |

ditert-butyl piperazine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRUHJVDHVOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373560 |

Source

|

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester | |

CAS RN |

438631-75-5 |

Source

|

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)